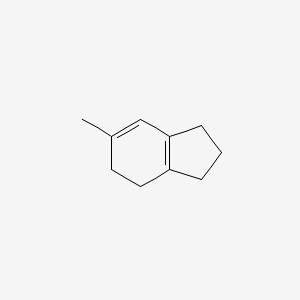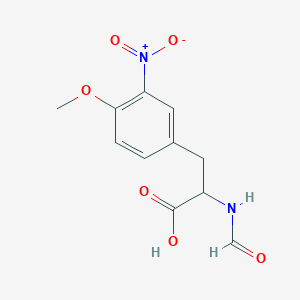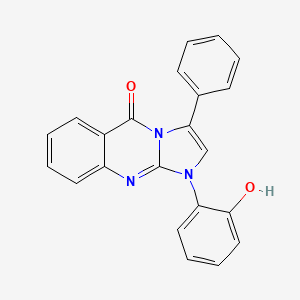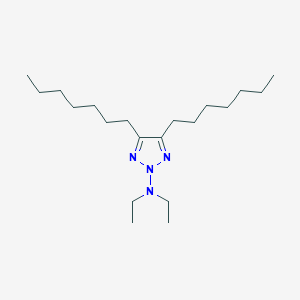
Ethenyl octyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl octyl carbonate is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant aromas. This compound is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Ethenyl octyl carbonate can be synthesized through esterification, which involves the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction for esterification is:
RCOOH+R’OH→RCOOR’+H2O
In the case of this compound, the carboxylic acid and alcohol used are specific to its structure. Industrial production methods often involve heating the reactants with concentrated sulfuric acid as the catalyst to speed up the reaction .
Analyse Des Réactions Chimiques
Ethenyl octyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Applications De Recherche Scientifique
Ethenyl octyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It can be used in the formulation of biological assays and as a component in biochemical studies.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics
Mécanisme D'action
The mechanism of action of ethenyl octyl carbonate involves its interaction with various molecular targets. In esterification reactions, the carbonyl carbon of the ester group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which then collapse to form the final products .
Comparaison Avec Des Composés Similaires
Ethenyl octyl carbonate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl chain length and structure, which impart distinct physical and chemical properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butanoate: Known for its fruity aroma and used in flavorings and fragrances
Propriétés
Numéro CAS |
104483-29-6 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethenyl octyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h4H,2-3,5-10H2,1H3 |
Clé InChI |
CLIFQXSGOSIFPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


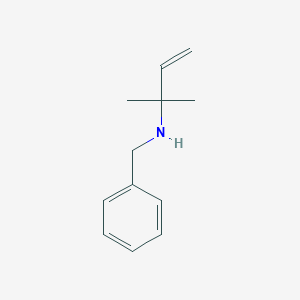
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
